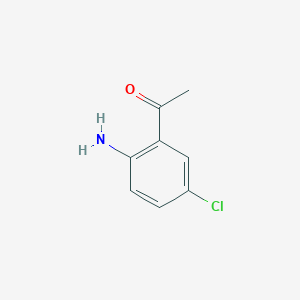

1-(2-Amino-5-chlorophenyl)ethanone

Descripción general

Descripción

1-(2-Amino-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, along with an ethanone group.

Métodos De Preparación

The synthesis of 1-(2-Amino-5-chlorophenyl)ethanone can be achieved through several routes. One common method involves the reduction of 2-nitro-5-chloroacetophenone using iron powder and ammonium chloride in a mixed solution of water and methanol at 60°C overnight. The product is then extracted with ethyl acetate and recrystallized to obtain the desired compound . Industrial production methods typically involve similar reduction processes but on a larger scale, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-(2-Amino-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino and chlorine groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

1-(2-Amino-5-chlorophenyl)ethanone exhibits significant antimicrobial activity. Its structure, characterized by an amino group and a chlorophenyl ring, enhances its interaction with biological targets. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, its derivatives have been tested against Pseudomonas aeruginosa, demonstrating effective biofilm formation inhibition and reduction of virulence factors like pyocyanin .

Antiparasitic Activity

Research indicates that this compound possesses antiparasitic properties. It has been evaluated for efficacy against protozoan parasites, suggesting potential use in treating parasitic infections.

Synthetic Applications

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For example, it can be utilized in the synthesis of quinoline derivatives that exhibit promising antibacterial properties . The structural features of this compound facilitate reactions that yield compounds with diverse functionalities.

Reactivity Studies

The unique reactivity of this compound allows for interaction studies with enzymes and receptors. These studies are crucial for understanding the mechanism of action and potential side effects of the compound in biological systems.

Comparison with Related Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzaldehyde | Contains an aldehyde group | Antimicrobial properties |

| 4-Amino-3-chlorophenol | Hydroxyl group instead of ketone | Antioxidant activity |

| 3-Amino-4-chloroacetophenone | Different positioning of amino group | Potential antitumor activity |

This table highlights the unique structural characteristics that contribute to the distinct biological activities observed in each compound.

Case Study 1: Antibiofilm Activity

A study evaluated the antibiofilm activity of derivatives synthesized from this compound against Pseudomonas aeruginosa. The results indicated a nearly 50% reduction in biofilm formation at optimal concentrations, showcasing its potential as an antibiofilm agent .

Case Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing new quinoline derivatives using this compound as a starting material. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results against multiple strains, indicating their potential as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-5-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

1-(2-Amino-5-chlorophenyl)ethanone can be compared with other similar compounds, such as:

- 1-(2-Amino-4-chlorophenyl)ethanone

- 1-(2-Amino-3-chlorophenyl)ethanone

- 1-(2-Amino-5-bromophenyl)ethanone These compounds share similar structural features but differ in the position or type of halogen atom. The unique combination of the amino and chlorine groups in this compound contributes to its distinct chemical and biological properties .

Actividad Biológica

1-(2-Amino-5-chlorophenyl)ethanone, also known as 2-amino-5-chloroacetophenone, is a compound with significant biological activity due to its structural characteristics, which include an amino group and a chlorine atom on the phenyl ring. This article explores the biological properties, pharmacological applications, and toxicological profiles of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features:

- A central ethanone (acetyl) group.

- A chlorine atom located at the 5th position of the phenyl ring.

- An amino group at the 2nd position of the phenyl ring.

This arrangement suggests potential for reactivity and biological interactions due to the electron-withdrawing effect of the chlorine and the nucleophilicity of the amino group.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antiparasitic Activity

This compound has been investigated for its antiparasitic properties. In a study focusing on its efficacy against protozoan parasites, it demonstrated significant activity in inhibiting growth and reproduction, making it a candidate for further development in treating parasitic infections .

Pharmacological Applications

This compound's pharmacological applications are expanding. It has been explored as a precursor in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders and certain cancers due to its ability to interact with neurotransmitter systems .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These findings highlight its potential utility in treating infections caused by resistant bacterial strains.

Study 2: Antiparasitic Activity

In another investigation, the antiparasitic effects were tested on Plasmodium falciparum, revealing that:

- The compound inhibited parasite growth by over 70% at concentrations as low as 50 µg/mL.

- In vivo studies in murine models showed improved survival rates and reduced parasitemia when treated with this compound.

These results suggest promising applications in malaria treatment .

Toxicological Profile

While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity. Studies indicate:

- Low acute toxicity at therapeutic doses.

- Mild adverse effects observed at higher concentrations include hepatotoxicity and nephrotoxicity.

Safety assessments recommend careful dosage regulation during clinical applications to mitigate potential risks .

Summary Table of Biological Activities

| Activity Type | Effectiveness | MIC/IC50 | Notes |

|---|---|---|---|

| Antimicrobial | Effective against bacteria | 32 µg/mL (S. aureus) | Potential for treating resistant strains |

| Antiparasitic | Significant inhibition | >70% growth inhibition | Effective against Plasmodium falciparum |

| Pharmacological Use | Drug precursor | N/A | Applications in neurological disorders |

| Toxicity | Low at therapeutic doses | N/A | Mild toxicity at high doses |

Propiedades

IUPAC Name |

1-(2-amino-5-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBCDAORSNHFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543006 | |

| Record name | 1-(2-Amino-5-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1685-19-4 | |

| Record name | 1-(2-Amino-5-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.